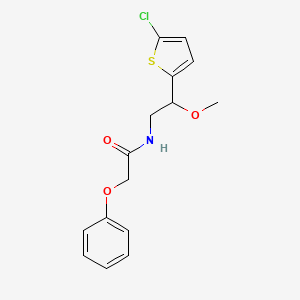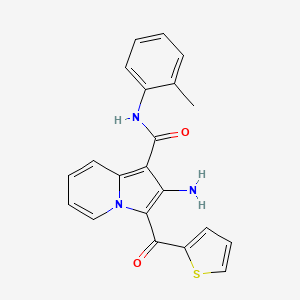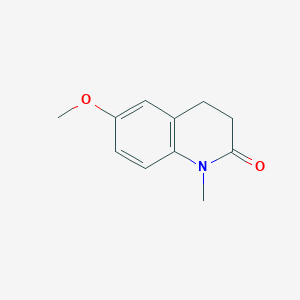
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that is widely used in scientific research for its unique chemical properties. This compound has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as protein kinases and phosphatases. It is believed that this inhibition leads to the disruption of cellular signaling pathways, which can ultimately result in cell death.
Biochemical and Physiological Effects:
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi. In terms of physiological effects, 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for medicinal chemists and material scientists. Additionally, its fluorescent properties make it useful for the detection of metal ions in biological systems. However, one limitation of using 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, research could focus on the development of new fluorescent probes based on 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid for the detection of other metal ions in biological systems. Finally, studies could be conducted to investigate the potential use of this compound in the development of new materials with unique properties.
Synthesemethoden
The synthesis of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid involves the reaction of 2-amino-5-bromothiazole with ethylene oxide in the presence of a base such as potassium carbonate. The resulting product is then treated with chloroacetic acid to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds such as peptides, nucleotides, and heterocycles. This compound is also used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has been studied for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
2-bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-8-10-5(7(11)12)6(14-8)4-1-2-13-3-4/h4H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKNPKSEFKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=C(N=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2620580.png)
![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)


![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)


